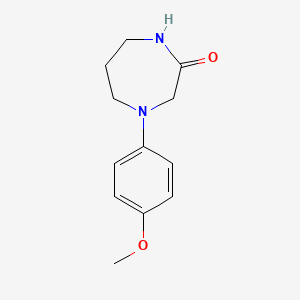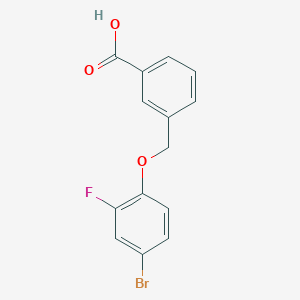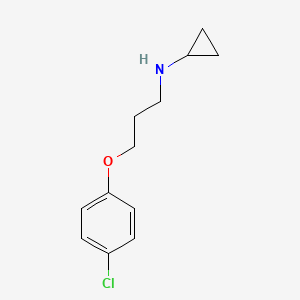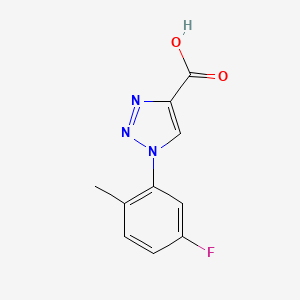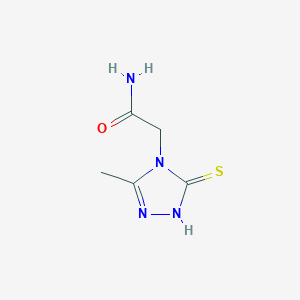![molecular formula C12H16F3NO B1462303 (Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine CAS No. 1020961-00-5](/img/structure/B1462303.png)
(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine
Overview
Description
“(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine” is an organic compound. It has been used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles .
Synthesis Analysis
The synthesis of this compound can involve various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . In a specific study, a mixture of 4-(trifluoromethoxy)aniline, 1,4-di(2’-thienyl)-1,4-butadione, toluene, and p-toluenesulfonic acid was stirred under reflux for 36 hours .Chemical Reactions Analysis
The compound has been used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles . These were synthesized electrochemically and their electrochromic behaviors were characterized .Scientific Research Applications
Pharmaceutical Development
The trifluoromethoxy group is a common feature in many FDA-approved drugs, contributing to their pharmacological activity. This group can enhance the lipophilicity and metabolic stability of compounds, making them more effective as medications. The presence of the trifluoromethoxy phenyl group in “(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine” could potentially be exploited in the design of new drug molecules, especially for targeting disorders where increased lipophilicity and membrane permeability are beneficial .
Material Science
The incorporation of fluorine atoms can significantly alter the properties of materials. In material science, “(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine” could be used to synthesize polymers with specific characteristics, such as increased resistance to solvents and chemicals, or to create materials with unique optical or electronic properties .
Electrochromic Device Manufacturing
Electrochromic materials change color when an electric charge is applied. The 4-(trifluoromethoxy)phenyl group has been used in polymers that serve as anodic materials in electrochromic devices. These devices have applications in smart windows, displays, and energy storage systems. The compound could be a candidate for developing new electrochromic materials with improved performance .
properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-3-9(2)16-8-10-4-6-11(7-5-10)17-12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGNSECZYIACDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide](/img/structure/B1462221.png)
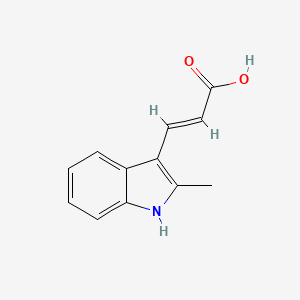
![3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1462223.png)
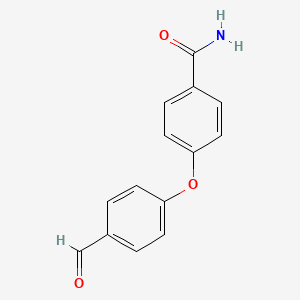
![[1-(3-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462226.png)
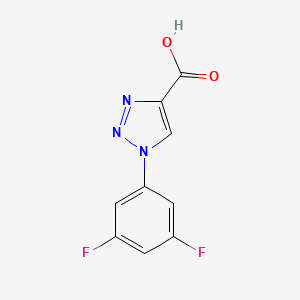
![[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1462231.png)
![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)
